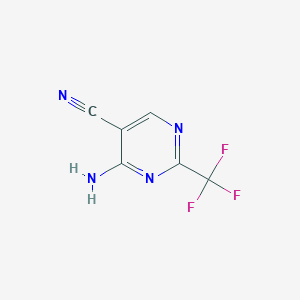

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile

CAS No.: 943-25-9

Cat. No.: VC2229072

Molecular Formula: C6H3F3N4

Molecular Weight: 188.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 943-25-9 |

|---|---|

| Molecular Formula | C6H3F3N4 |

| Molecular Weight | 188.11 g/mol |

| IUPAC Name | 4-amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile |

| Standard InChI | InChI=1S/C6H3F3N4/c7-6(8,9)5-12-2-3(1-10)4(11)13-5/h2H,(H2,11,12,13) |

| Standard InChI Key | RRFXQMOBTKMHNK-UHFFFAOYSA-N |

| SMILES | C1=C(C(=NC(=N1)C(F)(F)F)N)C#N |

| Canonical SMILES | C1=C(C(=NC(=N1)C(F)(F)F)N)C#N |

Introduction

Chemical Structure and Properties

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile belongs to the class of substituted pyrimidines, specifically cyano-substituted pyrimidines. Its structure features a pyrimidine heterocyclic core with strategic functional group placement: an amino group at position 4, a trifluoromethyl group at position 2, and a carbonitrile (cyano) group at position 5.

The chemical identity and physical properties of this compound are summarized in the following table:

Table 1: Chemical and Physical Properties of 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile

| Property | Value |

|---|---|

| CAS Number | 943-25-9 |

| Synonyms | 2-trifluoromethyl-5-cyano-6-aminopyrimidine; 4-Amino-2-(trifluoromethyl)-5-pyrimidinecarbonitrile; 5-Pyrimidinecarbonitrile, 4-amino-2-(trifluoromethyl)- |

| Molecular Formula | C₆H₃F₃N₄ |

| Molecular Weight | 188.11 g/mol |

| Melting Point | 245-246 °C (sublimation) (Solvent: methanol) |

| Boiling Point | 242.4±40.0 °C (Predicted) |

| Density | 1.54±0.1 g/cm³ (Predicted) |

| Storage Temperature | 2-8°C |

| pKa | -1.45±0.10 (Predicted) |

The compound's structure contributes to its unique physiochemical properties. The trifluoromethyl group imparts lipophilicity and metabolic stability, while the amino group serves as a hydrogen bond donor. The nitrile group at position 5 functions as a weak hydrogen bond acceptor and introduces electronic effects that influence the compound's reactivity .

Structural Features and Implications

The pyrimidine core of 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile provides a nitrogen-rich heterocyclic foundation that is prevalent in many bioactive compounds. The presence of the trifluoromethyl group (CF₃) at position 2 significantly alters the electronic distribution within the molecule, affecting its reactivity and binding properties. This fluorinated substituent enhances lipophilicity and metabolic stability, which are critical factors in drug design .

The cyano group at position 5 introduces a rigid, linear extension to the molecule that can participate in specific interactions within biological systems. Its presence also affects the electronic character of the pyrimidine ring, potentially influencing the compound's ability to engage in π-stacking interactions with aromatic amino acid residues in proteins .

Synthesis Methods

Various synthetic routes can be employed to prepare pyrimidine-5-carbonitriles, which may be adapted for the synthesis of 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile. Based on the literature about similar compounds, several approaches can be considered.

Classical Synthetic Approaches

One common approach for synthesizing pyrimidine-5-carbonitriles involves the cyclization of appropriately substituted precursors. For example, the reaction of ethyl cyanoacetate with thiourea and substituted aromatic aldehydes can afford pyrimidine-5-carbonitrile derivatives . While this specific method might require modification for introducing the trifluoromethyl group, it provides a foundational synthetic strategy.

Alternatively, the condensation of α-cyano ketones, such as benzoyl acetonitrile, with guanidine and aryl aldehydes can yield 2-amino-substituted pyrimidine-5-carbonitriles. This approach, when conducted in DMF using sodium carbonate at elevated temperatures (120°C), has been reported to produce the corresponding products within 30-60 minutes .

Microwave-Assisted Synthesis

Microwave irradiation has proven effective in enhancing the yield and reducing reaction times for pyrimidine-5-carbonitrile synthesis. For instance, when conventional heating methods yield 55% of the desired product, microwave irradiation for 5-10 minutes at 210W can increase yields to approximately 85% . This approach represents a more efficient synthetic pathway that could potentially be applied to 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile preparation.

Further advancements in microwave-assisted synthesis have demonstrated that varying microwave power from 150 watts to 750 watts can significantly impact reaction outcomes. Optimal results have been observed at approximately 600 watts, with reported yields reaching up to 90% .

Green Chemistry Approaches

Environmentally friendly synthetic methods have also been developed for pyrimidine-5-carbonitriles. For example, the reaction of malononitrile, urea, and appropriate aldehydes in the presence of ammonium chloride as a catalyst represents a simple, quick, and eco-friendly approach . This method avoids the use of harsh reagents and conditions, aligning with modern principles of green chemistry.

Biological Activity and Applications

Pyrimidine derivatives, including compounds structurally related to 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile, have demonstrated significant biological activities, particularly as enzyme inhibitors with potential therapeutic applications.

COX-2 Inhibitory Activity

Research has shown that certain pyrimidine-5-carbonitrile derivatives exhibit potent cyclooxygenase-2 (COX-2) inhibitory activity. While specific data on 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile is limited in the provided search results, structurally related compounds have demonstrated impressive inhibitory potentials .

For example, pyrimidine derivatives bearing various substituents at the C-2 position, such as benzimidazole, benzoxazole, benzothiazole, and benzothiophene moieties, have shown COX-2 inhibition at submicromolar concentrations. Some of these compounds exhibited IC₅₀ values comparable to celecoxib and significantly better than nimesulide, demonstrating their potential as anti-inflammatory agents .

Structure-Activity Relationships

The biological activity of pyrimidine-5-carbonitriles appears to be heavily influenced by the nature and position of substituents. For instance, pyrimidine derivatives bearing sulfonamide phenyl moieties have shown higher COX-2 inhibitory activity compared to those with other heterocyclic substituents .

This structure-activity relationship suggests that appropriate modification of 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile could potentially yield derivatives with enhanced biological activities. The trifluoromethyl group, in particular, often contributes to increased metabolic stability and membrane permeability in pharmaceutical compounds .

Research Developments and Future Directions

The research landscape surrounding pyrimidine-5-carbonitriles continues to evolve, with several notable advancements relevant to compounds like 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile.

Advanced Synthetic Methodologies

Recent developments in synthetic methodologies have expanded the toolbox for preparing functionalized pyrimidines. For instance, the use of novel catalysts such as Diisopropylethylammonium Acetate (DIPEAc) has facilitated the synthesis of certain pyrimidine-5-carbonitrile derivatives . These advances may provide more efficient routes to prepare 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile or to create libraries of related compounds for structure-activity relationship studies.

Additionally, the development of one-pot multicomponent reactions has streamlined the synthesis of complex pyrimidine scaffolds. These approaches minimize purification steps and reduce waste generation, contributing to more sustainable chemical processes .

Expanding Applications in Medicinal Chemistry

While COX-2 inhibition represents one promising application for pyrimidine-5-carbonitriles, ongoing research continues to explore additional therapeutic targets. The unique electronic and steric properties conferred by the trifluoromethyl and cyano groups make 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile a potentially valuable scaffold for developing compounds that interact with diverse biological targets.

Furthermore, the structural similarity to other bioactive pyrimidines suggests that 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile might serve as a starting point for developing compounds with activities against kinases, phosphodiesterases, or other enzymes involved in disease processes .

Analytical Characterization

The structural confirmation and purity assessment of 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile typically involve multiple analytical techniques.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about pyrimidine derivatives. For compounds structurally related to 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile, ¹H NMR spectra may exhibit characteristic singlet signals at approximately δ 4.02-4.73 ppm for methylene groups of methylamino fragments, when present. Deuterium oxide-exchangeable signals at δ 12.36-12.97 ppm often confirm the presence of NH protons .

For 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile specifically, ¹H NMR would show signals for the aromatic proton at position 6 of the pyrimidine ring and the amino group protons. The ¹³C NMR spectrum would display signals corresponding to the carbons of the pyrimidine ring, the trifluoromethyl group (with characteristic splitting patterns due to C-F coupling), and the cyano group.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and related techniques serve as essential tools for assessing the purity of 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile. These methods can detect trace impurities that might affect the compound's biological activity or chemical reactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume